molecular formula C4H6N2OS B1440976 (5-Methyl-1,3,4-thiadiazol-2-yl)methanol CAS No. 869108-51-0

(5-Methyl-1,3,4-thiadiazol-2-yl)methanol

Cat. No. B1440976
M. Wt: 130.17 g/mol
InChI Key: LZCLPLGMVCURFT-UHFFFAOYSA-N
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Description

The compound “(5-Methyl-1,3,4-thiadiazol-2-yl)methanol” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Methyl-1,3,4-thiadiazol-2-yl)methanol” include a molecular weight of 130.17 g/mol, a topological polar surface area of 74.2 Ų, and a rotatable bond count of 1 .

Scientific Research Applications

Molecular Aggregation and Spectroscopic Studies

The research on compounds related to (5-Methyl-1,3,4-thiadiazol-2-yl)methanol includes studies on molecular aggregation and spectroscopic characteristics. One study presents spectroscopic investigations of molecular aggregation in derivatives of 1,3,4-thiadiazole, highlighting the effects of solvent on aggregation processes. These processes are linked to changes in fluorescence emission spectra, indicating potential applications in materials science for the development of fluorescence-based sensors or materials with specific optical properties (Matwijczuk et al., 2016).

Dyeing Performance and Synthesis of Derivatives

Another application involves the synthesis and characterization of thiadiazole derivatives for dyeing performance. The study involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with various compounds to produce acid dyes, showcasing the chemical's potential in textile applications and the creation of new dyeing agents (Malik et al., 2018).

Synthesis of Salts and Acids for Biological Properties Analysis

Research focused on the synthesis of salts and acids containing 1,3,4-thiadiazole fragments also reveals the importance of these compounds in developing new materials with potential biological applications. The synthesized compounds' physical-chemical properties and biological potential have been studied, suggesting their relevance in pharmaceuticals and bioactive materials (Hotsulia & Fedotov, 2020).

Antiviral Activity and COVID-19 Research

A particularly timely application is the synthesis of thiadiazole derivatives for antiviral activity, including research targeting COVID-19. One study synthesized thiadiazole-triazole hybrids and assessed their potential to inhibit the main coronavirus protease, highlighting the role of these compounds in developing treatments for infectious diseases (Rashdan et al., 2021).

Development of Chemosensors

The development of chemosensors for detecting metal ions is another significant application. A study introduced a thiadiazole-based Schiff base receptor for detecting Al3+ ions, demonstrating the compound's utility in environmental monitoring and the development of diagnostic tools (Manna et al., 2020).

properties

IUPAC Name

(5-methyl-1,3,4-thiadiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCLPLGMVCURFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-1,3,4-thiadiazol-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methyl-1,3,4-thiadiazol-2-yl)methanol
Reactant of Route 2
(5-Methyl-1,3,4-thiadiazol-2-yl)methanol
Reactant of Route 3
(5-Methyl-1,3,4-thiadiazol-2-yl)methanol
Reactant of Route 4
(5-Methyl-1,3,4-thiadiazol-2-yl)methanol
Reactant of Route 5
(5-Methyl-1,3,4-thiadiazol-2-yl)methanol
Reactant of Route 6
(5-Methyl-1,3,4-thiadiazol-2-yl)methanol

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